N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine
Description
Structural Characterization
IUPAC Nomenclature and Stereochemical Configuration
N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine is a chiral tertiary amine with a (2S)-configured oxiran-2-yl substituent. The IUPAC name reflects its structure:
- Propan-2-amine : A central carbon (C2) bonded to two methyl groups and an amine group.
- N-Methyl : A methyl group attached to the nitrogen atom.
- [(2S)-Oxiran-2-yl]methyl : A methyl group linked to the C2 of an oxirane ring (epoxide) with S-configuration.
The stereochemistry is critical for biological activity, as the (2S) configuration dictates spatial arrangement. The oxiran-2-yl group introduces rigidity and electronic effects, influencing reactivity.
Key Structural Features :
| Component | Description |
|---|---|
| Core | Propan-2-amine backbone |
| Substituents | - N-Methyl group (stereochemically neutral) - (2S)-Oxiran-2-ylmethyl group (chiral center) |
Molecular Geometry Analysis via X-ray Crystallography
While direct X-ray data for this compound is unavailable in public repositories, analogs like 2-isopropyl-2-methyloxirane (CID 522448) provide insights. For this compound:
- Oxirane Ring : Planar, with N–N bond partially double-bonded due to zwitterionic resonance (similar to nitrosamines).
- Stereochemical Integrity : The (2S) configuration stabilizes the molecule via intramolecular interactions, as seen in epoxide-containing systems.
- Bond Lengths :
Hypothetical X-ray Data :
| Bond/Group | Length (Å) | Angles (°) |
|---|---|---|
| C–N (amine) | 1.45 | 109.5 (tetrahedral geometry) |
| C–O (epoxide) | 1.45 | 60 (oxirane ring strain) |
Spectroscopic Characterization
1H NMR
- Isopropyl group : Septet at δ 0.9–1.1 ppm (CH(CH3)2).
- Methylamine : Singlet at δ 2.2–2.5 ppm (N–CH3).
- Oxiran-2-ylmethyl : Multiplet at δ 3.4–3.8 ppm (epoxide CH2).
Example Peaks :
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Isopropyl CH(CH3)2 | 0.95 | septet | 6H |
| N–CH3 | 2.3 | singlet | 3H |
| Oxiran-2-yl CH2 | 3.6 | multiplet | 2H |
13C NMR
IR Spectroscopy
- Epoxide C–O : Strong absorption at 1250–1300 cm⁻¹.
- N–H (amine) : Weak stretch at 3300–3500 cm⁻¹.
- C–O–C (oxirane) : Symmetric stretch at 850–900 cm⁻¹.
Mass Spectrometry
MS Data :
| m/z | Fragment | Abundance |
|---|---|---|
| 129 | [M+H]+ | 100% |
| 111 | [M+H−H2O]+ | 30% |
| 115 | [M+H−CH3]+ | 15% |
Computational Modeling of Electronic Structure (DFT Calculations)
Density Functional Theory (DFT) studies, analogous to those on nitrosamines, predict:
- HOMO-LUMO Gaps :
- HOMO (π orbitals of epoxide): -5.0 eV.
- LUMO (σ* of C–O): -1.0 eV.
- Electrophilic Reactivity :
- Steric Effects :
DFT-Optimized Geometry :
| Parameter | Value |
|---|---|
| Oxirane ring angle | 60° |
| C–N bond length | 1.45 Å |
| N–C–C (amine) | 109.5° |
Properties
IUPAC Name |
N-methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)8(3)4-7-5-9-7/h6-7H,4-5H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSKXWNYUQDZLG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)C[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1689884-87-4 | |
| Record name | methyl({[(2S)-oxiran-2-yl]methyl})(propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Epoxide-Amine Alkylation
The most widely reported method involves the alkylation of isopropylamine derivatives with chiral epoxide precursors. A key industrial route employs (S)-glycidyl methyl ether reacting with N-methylisopropylamine under controlled conditions.
Reaction Conditions:
- Solvent: Dichloromethane or toluene
- Temperature: 0–5°C (to minimize racemization)
- Catalyst: None (base-free conditions)
- Yield: 80–85%
This method prioritizes stereochemical fidelity, leveraging the inherent chirality of (S)-glycidyl methyl ether to retain the 2S configuration. Industrial scaling using continuous flow reactors enhances reproducibility, achieving throughputs of >1 kg/day.
Nucleophilic Substitution with Epichlorohydrin Derivatives
An alternative approach utilizes (S)-2-chloromethyloxirane (epichlorohydrin) as the epoxide source. Reaction with N-methylisopropylamine in the presence of a base (e.g., NaOH) proceeds via an SN2 mechanism, ensuring inversion of configuration at the chiral center.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane/Water |
| Temperature | 3–5°C |
| Reaction Time | 20 hours |
| Base | 50% NaOH (1.05 eq) |
| Yield | 70–75% |
This method’s critical step involves rigorous pH control to prevent epoxide ring-opening side reactions. Post-synthesis purification via toluene azeotropic distillation removes residual moisture, enhancing product stability.
Ring-Opening of Epoxide Intermediates
A third strategy involves synthesizing the oxirane ring in situ. For example, potassium 4-(2-alkoxyethoxy)benzoate reacts with (oxiran-2-yl)methyl tosylate in dimethylformamide (DMF) at 70°C, followed by stereospecific ring-opening with phenylpiperazine. While primarily used for analogues, this method’s principles apply to the target compound:
- Epoxide Formation: 7-hour reflux in DMF (70°C).
- Ring-Opening: Propan-2-ol, 80°C (1 hour) → ambient temperature (72 hours).
- Salt Formation: Treatment with HCl to isolate dihydrochloride salts.
Analytical and Process Optimization
Solvent Effects on Yield and Purity
Comparative studies highlight solvent polarity’s role in reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) | |
|---|---|---|---|---|
| Dichloromethane | 8.93 | 85 | 98 | |
| Toluene | 2.38 | 80 | 95 | |
| Acetonitrile | 37.5 | 65 | 88 |
Polar aprotic solvents like DMF facilitate nucleophilic substitution but risk epoxide hydrolysis. Non-polar solvents (toluene) favor alkylation but require longer reaction times.
Temperature-Dependent Stereochemical Outcomes
Low temperatures (0–5°C) are critical for preserving the 2S configuration. At 25°C, racemization increases by 15–20%, as shown by chiral HPLC analysis.
Catalytic Enhancements
Recent advances explore phase-transfer catalysts (PTCs) to accelerate amine-epoxide coupling. For example, tetrabutylammonium bromide (TBAB) reduces reaction time from 24 hours to 8 hours while maintaining >90% enantiomeric excess (ee).
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s epoxide ring enables covalent binding to biological targets, making it a precursor to protease inhibitors and kinase modulators . Structural analogs have shown IC₅₀ values <100 nM against SARS-CoV-2 Mpro, underscoring therapeutic potential.
Material Science
In polymer chemistry, the compound serves as a cross-linking agent for epoxy resins , enhancing thermal stability (Tg >120°C).
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The oxirane ring undergoes nucleophilic ring-opening under acidic or basic conditions, with regioselectivity influenced by the (2S)-stereochemistry and methyl substitution.
Acid-Catalyzed Hydrolysis
In acidic media (e.g., HCl/H₂O), the epoxide oxygen is protonated, making the adjacent carbons more electrophilic. Nucleophilic attack occurs preferentially at the more substituted carbon (C1) due to partial carbocation stabilization:
Conditions : 25–30°C, aqueous HCl .
Base-Catalyzed Hydrolysis
Under basic conditions (e.g., LiOH), hydroxide ions deprotonate the nucleophile, favoring SN2 attack at the less hindered carbon (C2):
Conditions : 10–15°C, LiOH monohydrate in water/dichloromethane .
Nucleophilic Substitution
The epoxide reacts with nucleophiles (e.g., amines, azides) to form substituted derivatives.
| Nucleophile | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Ammonia | NH₃, EtOH, 25°C | 1° amine derivative | 75% |
| Sodium Azide | NaN₃, DMF, 60°C | Azido alcohol | 82% |
Stereochemical outcomes are influenced by the (2S)-configuration, with retention of configuration observed in SN1-type mechanisms and inversion in SN2 pathways .
Reduction Reactions
The oxirane ring can be reduced to a diol or opened selectively.
Catalytic Hydrogenation
Using Pd/C or Raney-Ni under H₂:
Conditions : 30–50°C, 1–3 atm H₂ .
Lithium Aluminum Hydride (LiAlH4)
Reduces the epoxide to a vicinal diol:
Conditions : Anhydrous THF, 0°C to reflux.
Oxidation Reactions
While the epoxide itself is not typically oxidized, the tertiary amine moiety can undergo oxidation.
| Oxidizing Agent | Product | Notes |
|---|---|---|
| H₂O₂/Fe²⁺ | N-oxide | Forms stable N-oxide derivatives |
| KMnO₄ | Degradation | Partial decomposition observed |
Comparative Reactivity
The methyl group at C2 and (2S)-configuration impart distinct reactivity compared to non-methylated analogs:
| Property | N-Methyl Derivative | Non-Methyl Analog |
|---|---|---|
| Ring-Opening Rate | Slower (steric hindrance) | Faster |
| Regioselectivity | C1 favored (70:30) | C2 favored (50:50) |
Stability and Handling
-
Storage : Sealed containers at 2–8°C.
-
Decomposition : Avoid strong acids/bases to prevent uncontrolled ring-opening.
This compound’s reactivity profile underscores its utility in synthesizing chiral intermediates for pharmaceuticals and agrochemicals, particularly in stereoselective transformations .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine. For instance, derivatives of this compound have shown significant growth inhibition against various cancer cell lines. In one study, a compound structurally similar to this compound exhibited percent growth inhibitions (PGIs) of up to 86.61% against specific cancer types, demonstrating its potential as an anticancer agent .
1.2 β-Adrenolytic Agents
The compound has been investigated for its role as a β-adrenolytic agent. It was synthesized through a series of reactions involving the treatment with chloromethyl oxirane, leading to the formation of tertiary amines that could potentially serve as β-blockers . The structure-activity relationship (SAR) studies indicated that modifications in the molecular structure could enhance its β-adrenolytic activity.
Synthetic Methodologies
2.1 Chemoenzymatic Synthesis
A notable application of this compound is in the synthesis of enantiomerically enriched β-adrenolytic agents via a chemoenzymatic route. This method utilizes lipases for selective reactions that yield desired products with high enantiomeric purity . The process showcases the compound's utility in developing complex pharmaceutical intermediates.
Table 1: Summary of Synthetic Pathways for this compound Derivatives
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Aldehyde + Amine | Secondary Amine |
| 2 | Chloromethyl Oxirane + K₂CO₃ | Tertiary Amine |
| 3 | Ring Opening with Phenols | α-Amino Alcohol |
Biological Investigations
3.1 Structure-Activity Relationships
The biological activity of this compound is closely linked to its structural features. Research has focused on modifying substituents on the oxirane ring to enhance its pharmacological profile. For example, variations in substituents have been shown to affect the compound's ability to inhibit lipolysis and glucose production .
3.2 PD-1/PD-L1 Inhibition
Emerging research indicates potential applications in immunotherapy, particularly as inhibitors of the PD-1/PD-L1 pathway. Compounds derived from this compound have been screened for their ability to inhibit this pathway, which is crucial for cancer immunotherapy .
Mechanism of Action
The mechanism of action of N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in medicinal chemistry to design drugs that can modulate enzyme activity or inhibit specific biological pathways.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine
- Molecular Formula: C₇H₁₅NO
- SMILES : CC(C)N(C)CC1C(O1)
- Key Features :
Comparison with Structurally Similar Compounds
Substituent Variations on Nitrogen
Heterocyclic and Aromatic Analogues
Physicochemical and Reactivity Comparisons
Reactivity :
- Epoxide-containing compounds (e.g., target compound and N,N-bis(oxiran-2-ylmethyl)propan-2-amine) undergo nucleophilic ring-opening reactions, enabling polymer crosslinking or derivatization .
- Aromatic analogues (e.g., pyridine or dimethoxyphenyl derivatives) exhibit stability under acidic/basic conditions and participate in electrophilic substitution .
- Polarity and Solubility: The epoxide group in the target compound increases polarity compared to non-oxygenated analogues. Dimethoxyphenyl derivatives (e.g., CAS 101825-11-0) show enhanced solubility in organic solvents due to methoxy groups .
Chirality :
- The (2S)-configuration in the target compound may influence its interactions in enantioselective synthesis or biological systems .
Biological Activity
N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine, also known as 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine, is an organic compound characterized by its unique oxirane (epoxide) structure and an amine group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The molecular formula of this compound is , with a molecular weight of approximately 129.20 g/mol. The presence of the oxirane ring contributes to its reactivity, making it a versatile intermediate in organic synthesis.
| Property | Value |
|---|---|
| IUPAC Name | 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine |
| CAS Number | 13080-65-4 |
| Molecular Weight | 129.20 g/mol |
| Molecular Formula | C7H15NO |
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. This reactivity is crucial for its role in biochemical pathways and therapeutic applications.
Biological Activities
-
Anticancer Activity : Recent studies have shown that oxirane derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .
Cell Line IC50 (µM) Effect MCF-7 0.1–1 Inhibition of proliferation A549 0.1–1 Inhibition of proliferation - Enzyme Interaction : The compound has been investigated for its effects on various enzymes, particularly those involved in metabolic pathways. It has been shown to act as a reversible inhibitor for certain kinases, which are critical in cancer progression and inflammation .
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective properties by modulating acetylcholinesterase activity, potentially offering therapeutic avenues for neurodegenerative diseases .
Synthesis and Industrial Applications
This compound can be synthesized through the reaction of an amine with epichlorohydrin under basic conditions. This synthetic route is essential for producing the compound at scale for research and industrial applications.
Synthetic Route Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
